

# qPCR protocol for measuring FXR target genes after Int-767 treatment

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## Compound of Interest

Compound Name: Int-767

Cat. No.: B15608297

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## Application Note

Title: Quantitative Real-Time PCR (qPCR) Protocol for Measuring Farnesoid X Receptor (FXR) Target Gene Expression Following **Int-767** Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for quantifying the expression of Farnesoid X Receptor (FXR) target genes in response to treatment with **Int-767**, a potent dual agonist of FXR and Takeda G protein-coupled receptor 5 (TGR5). Farnesoid X receptor is a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis.<sup>[1]</sup> **Int-767** modulates these pathways by activating FXR, leading to changes in the transcription of its target genes. This guide details the underlying signaling pathway, a complete experimental workflow from cell culture to data analysis, and specific protocols for quantitative real-time PCR (qPCR).

## FXR Signaling Pathway and Int-767 Mechanism of Action

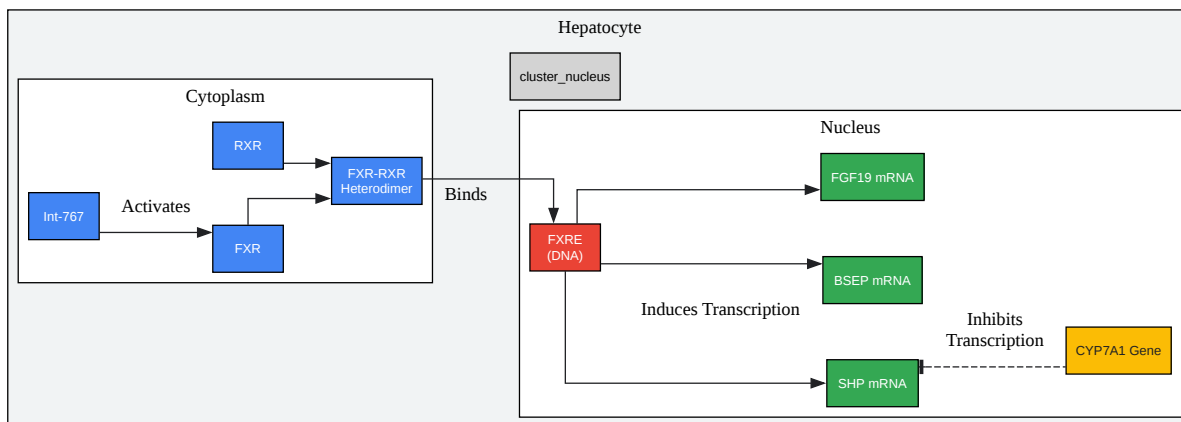
**Int-767** is a semi-synthetic bile acid analogue that potently activates both FXR and TGR5.<sup>[2][3]</sup> Upon entering a cell, such as a hepatocyte, **Int-767** binds to and activates FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This

complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.

This binding initiates the transcription of several key genes involved in metabolic regulation:

- **Small Heterodimer Partner (SHP):** An atypical nuclear receptor that acts as a corepressor for other nuclear receptors. A primary role of SHP is to inhibit the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, providing a negative feedback mechanism.[1]
- **Bile Salt Export Pump (BSEP):** A transporter protein responsible for pumping bile salts out of hepatocytes, playing a critical role in bile flow and reducing hepatic bile acid toxicity.[2]
- **Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents):** A hormone primarily expressed in the intestine that signals to the liver to suppress bile acid synthesis.[4][5]
- **Organic Solute Transporter Alpha/Beta (OST $\alpha$ /OST $\beta$ ):** A heterodimeric transporter essential for the efflux of bile acids from enterocytes and hepatocytes into the portal blood.

By modulating these genes, **Int-767** helps restore metabolic homeostasis, making it a therapeutic candidate for conditions like nonalcoholic steatohepatitis (NASH).[1][2]

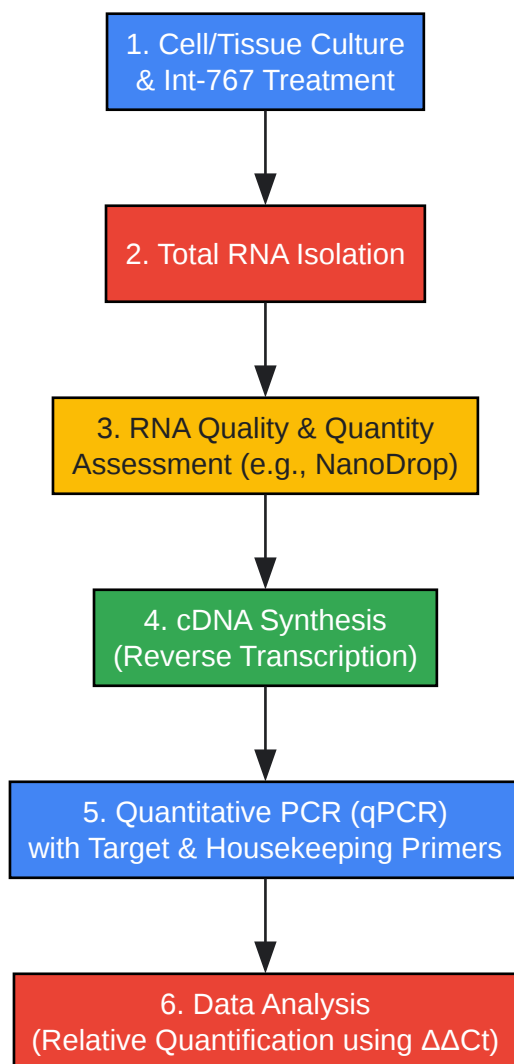


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FXR signaling pathway activated by **Int-767**.

## Experimental Workflow

The overall process for measuring FXR target gene expression involves several distinct stages, from preparing the biological samples to analyzing the final data. Each step is critical for obtaining accurate and reproducible results.



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Workflow for qPCR analysis of FXR target genes.

## Detailed Experimental Protocols

### Protocol 1: Cell Culture and Int-767 Treatment

This protocol is generalized for an adherent human hepatoma cell line like HepG2.

- Cell Seeding: Plate HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 4-6 hours to reduce basal signaling

activity.

- **Treatment Preparation:** Prepare a stock solution of **Int-767** in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10  $\mu$ M).[6] Include a vehicle control (DMSO) at the same final concentration as the highest **Int-767** dose.
- **Incubation:** Remove the starvation medium and add the **Int-767** or vehicle control medium to the cells. Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- **Harvesting:** After incubation, wash the cells twice with ice-cold PBS, then proceed immediately to RNA isolation.

## Protocol 2: Total RNA Isolation

This protocol is based on a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).

- **Cell Lysis:** Add 350  $\mu$ L of Buffer RLT (with  $\beta$ -mercaptoethanol) directly to each well of the 6-well plate. Scrape the cells and pipette the lysate into a microcentrifuge tube.
- **Homogenization:** Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe or use a rotor-stator homogenizer.
- **Ethanol Addition:** Add 1 volume (approximately 350  $\mu$ L) of 70% ethanol to the homogenized lysate and mix well by pipetting.
- **Binding to Column:** Transfer the sample to an RNeasy spin column placed in a 2 ml collection tube. Centrifuge for 15 seconds at  $\geq 8000 \times g$ . Discard the flow-through.
- **Washing:**
  - Add 700  $\mu$ L of Buffer RW1 to the column and centrifuge for 15 seconds at  $\geq 8000 \times g$ . Discard the flow-through.
  - Add 500  $\mu$ L of Buffer RPE to the column and centrifuge for 15 seconds at  $\geq 8000 \times g$ . Discard the flow-through.

- Add another 500  $\mu$ L of Buffer RPE and centrifuge for 2 minutes at  $\geq 8000 \times g$  to dry the membrane.
- Elution: Place the spin column in a new 1.5 ml collection tube. Add 30-50  $\mu$ L of RNase-free water directly to the center of the spin column membrane. Centrifuge for 1 minute at  $\geq 8000 \times g$  to elute the RNA.
- Quantification: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of  $\sim 2.0$  is considered pure. Store RNA at  $-80^{\circ}\text{C}$ .

## Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol uses a commercial cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

- Reaction Setup: On ice, prepare the reverse transcription master mix for the number of samples plus one extra. For each 20  $\mu$ L reaction:
  - 5X iScript Reaction Mix: 4  $\mu$ L
  - iScript Reverse Transcriptase: 1  $\mu$ L
  - Nuclease-free water: to a final volume of 20  $\mu$ L (including RNA)
- Add RNA: Add 1  $\mu$ g of total RNA to each reaction tube. Adjust the volume with nuclease-free water as needed.
- Incubation: Gently mix the reactions, briefly centrifuge, and place them in a thermal cycler. Run the following program:
  - Priming: 5 minutes at  $25^{\circ}\text{C}$
  - Reverse Transcription: 20 minutes at  $46^{\circ}\text{C}$
  - Inactivation: 1 minute at  $95^{\circ}\text{C}$
- Storage: The resulting cDNA can be used immediately for qPCR or stored at  $-20^{\circ}\text{C}$ .

## Protocol 4: Quantitative PCR (qPCR)

This protocol uses a SYBR Green-based detection method.

- Reaction Setup: On ice, prepare a qPCR master mix for each primer set (each gene). For a 20  $\mu$ L reaction:
  - 2X SYBR Green qPCR Master Mix: 10  $\mu$ L
  - Forward Primer (10  $\mu$ M): 0.5  $\mu$ L
  - Reverse Primer (10  $\mu$ M): 0.5  $\mu$ L
  - Nuclease-free water: 4  $\mu$ L
- Plate Preparation:
  - Add 15  $\mu$ L of the master mix to each well of a 96-well qPCR plate.
  - Add 5  $\mu$ L of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA) to each well. Run each sample in triplicate.
  - Include no-template controls (NTC) for each primer set.
- Run qPCR: Seal the plate, briefly centrifuge, and place it in a qPCR instrument. A typical cycling program is:
  - Initial Denaturation: 95°C for 3 minutes
  - Cycling (40 cycles):
    - Denaturation: 95°C for 10 seconds
    - Annealing/Extension: 60°C for 30 seconds
  - Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification.

## Data Presentation

### Expected Regulation of FXR Target Genes by Int-767

The following table summarizes the expected changes in mRNA expression of key FXR target genes following treatment with **Int-767**, based on published literature.

Gene Symbol	Gene Name	Expected Regulation by Int-767	Function	Reference(s)
NR0B2	Small Heterodimer Partner (SHP)	Upregulated	Represses CYP7A1 transcription, regulating bile acid synthesis.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
ABCB11	Bile Salt Export Pump (BSEP)	Upregulated	Transports bile acids out of hepatocytes into the bile canaliculi.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
FGF19	Fibroblast Growth Factor 19	Upregulated	Intestinal hormone that inhibits hepatic bile acid synthesis.	<a href="#">[4]</a> <a href="#">[5]</a>
SLC51A	Organic Solute Transporter Alpha (OST $\alpha$ )	Upregulated	Basolateral efflux of bile acids from enterocytes and hepatocytes.	<a href="#">[4]</a>
CYP7A1	Cytochrome P450 Family 7 Subfamily A Member 1	Downregulated (via SHP)	Rate-limiting enzyme in the classical pathway of bile acid synthesis.	<a href="#">[1]</a> <a href="#">[2]</a>



## Suggested Human qPCR Primer Sequences

Accurate qPCR requires validated primers. The following table provides examples of primer sequences for human genes of interest. It is crucial to validate primer efficiency before use.

Gene Target	Forward Primer (5' to 3')	Reverse Primer (5' to 3')	Housekeeping Gene	Reference(s)
NR0B2 (SHP)	AGCTGCAGGA GGAGGAAGAT G	TGCCTCTCTCT GGAAGGTGG	TBP	<a href="#">[7]</a>
ABCB11 (BSEP)	TGCTTGACATC CACAGACCA	GGGCACAGTA ACGGTCACAT	TBP	Commercial
FGF19	GGAGATCAGCT CCAGGAAGG	TGGGAAGAGC GTAGGAGCAA	TBP	Commercial
SLC51A (OST $\alpha$ )	CCTCATCAACA GCCTGGTGA	AGCCACAAAGA CCACATCCA	TBP	Commercial
CYP7A1	CAAGCAAACAC CATTCCAGCGA C	ATAGGATTGCC TTCCAAGCTGA C	TBP	<a href="#">[8]</a>
TBP	TGCACAGGAG CCAAGAGTGAA	CACATCACAGC TCCCCACCA	N/A	<a href="#">[9]</a>

Note: For liver cell lines like HepG2, TATA-Box Binding Protein (TBP) has been shown to be a stable reference gene.[\[9\]](#)[\[10\]](#) Commonly used housekeeping genes like GAPDH and ACTB can be variably expressed in liver cancer cells and under different treatment conditions.[\[10\]](#)[\[11\]](#)

## Data Analysis: Relative Quantification ( $\Delta\Delta C_t$ Method)

- Calculate  $\Delta C_t$ : For each sample, normalize the  $C_t$  value of the target gene to the  $C_t$  value of the housekeeping gene (e.g., TBP).
  - $\Delta C_t = C_t (\text{Target Gene}) - C_t (\text{Housekeeping Gene})$

- Calculate  $\Delta\Delta Ct$ : Normalize the  $\Delta Ct$  of the treated samples to the average  $\Delta Ct$  of the control (vehicle) group.
  - $\Delta\Delta Ct = \Delta Ct (\text{Treated Sample}) - \text{Average } \Delta Ct (\text{Control Group})$
- Calculate Fold Change: Determine the fold change in gene expression.
  - $\text{Fold Change} = 2^{-\Delta\Delta Ct}$

The results can be presented as a bar graph showing the mean fold change ( $\pm$  standard error) for each target gene at different treatment conditions.

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